2-(Diethoxymethyl)oxiran

Übersicht

Beschreibung

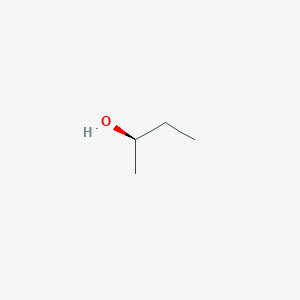

2-(Diethoxymethyl)oxirane, also known as 1,2-epoxypropane, is a cyclic ether that is commonly used as a reagent in organic synthesis. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and agrochemicals. 2-(Diethoxymethyl)oxirane is also used as a catalyst and a solvent in various laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Ringexpansionsreaktionen

„2-(Diethoxymethyl)oxiran“ gehört zu einer Klasse von Verbindungen, die als Oxirane bekannt sind und für ihre Vielseitigkeit in Ringexpansionsreaktionen bekannt sind . Diese Reaktionen sind ein wichtiger Bestandteil der Synthese von 4- bis 7-gliedrigen Heterocyclen . Die Diskussion dieser Reaktionen ist in fünf thematische Abschnitte unterteilt, die Insertionen, Kaskaden, metallfreie, metallkatalysierte und verschiedene Strategien repräsentieren .

Synthese von Heterocyclen

Oxirane, einschließlich „this compound“, sind wichtige Heterocyclen, die in zahlreichen Naturprodukten vorkommen . Sie dienen als vielseitige Ausgangsmaterialien für eine Vielzahl von Ringöffnungs- und Ringexpansionsreaktionen . Das macht sie wertvoll bei der Synthese komplexerer heterocyclischer Verbindungen.

Carbonylierung und CO2-Fixierung

Oxiran-Substrate, wie „this compound“, können in Carbonylierungsreaktionen eingesetzt werden . Diese Reaktionen beinhalten die Addition einer Carbonylgruppe (C=O) an ein Molekül. Das Coates-Labor hat neue mechanistische Einblicke in ihr erfolgreiches bimetallisches Oxiran-Carbonylierungskatalystsystem berichtet .

Herstellung neuer Oxetan-Derivate

Oxirane wie „this compound“ können bei der Synthese neuer Oxetan-Derivate verwendet werden . Diese Derivate haben zahlreiche Studien zur Synthese neuer Oxetan-Derivate angestoßen .

Wirkmechanismus

Target of Action

Oxiranes, in general, are known to react with various biological molecules, including proteins and nucleic acids, due to their highly reactive three-membered ring structure .

Mode of Action

2-(Diethoxymethyl)oxirane, like other oxiranes, undergoes a ring-opening reaction when it interacts with its targets. This reaction is often catalyzed by a tertiary amine . The process involves two main stages:

- Participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .

Biochemical Pathways

The ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They also allow the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (146184 Da) and boiling point (1903±200 °C at 760 mmHg) , can influence its pharmacokinetic behavior.

Result of Action

The ring-opening reaction of oxiranes, including 2-(diethoxymethyl)oxirane, can lead to the formation of various products depending on the reaction conditions and the presence of other reactants .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of 2-(Diethoxymethyl)oxirane. For instance, the rate of the ring-opening reaction of oxiranes is known to be influenced by temperature .

Zukünftige Richtungen

While specific future directions for 2-(Diethoxymethyl)oxirane were not found, oxiranes in general are commonly used in the synthesis of resins, composite materials, and plasticizers . They also allow for the creation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .

Biochemische Analyse

Biochemical Properties

It is known that oxiranes, a class of compounds to which 2-(Diethoxymethyl)oxirane belongs, are capable of undergoing reactions with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Molecular Mechanism

Oxiranes are known to undergo oxidation reactions, which could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that 2-(Diethoxymethyl)oxirane could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2-(diethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQQWSQARNQPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404998 | |

| Record name | 2-(diethoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13269-77-7 | |

| Record name | 2-(diethoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycidaldehyde diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)